molecular formula C19H23N5O2 B11283583 2-Butyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Butyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11283583
M. Wt: 353.4 g/mol
InChI Key: RLKNDHDUYNNPLE-UHFFFAOYSA-N
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Description

3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a 4-methylphenyl group attached to the imidazo[1,2-g]purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines to form the imidazo[1,2-g]purine core, followed by the introduction of the butyl, methyl, and 4-methylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 3-butyl-1-methyl-8-(4-ethylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-butyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O2/c1-4-5-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3

InChI Key

RLKNDHDUYNNPLE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C

Origin of Product

United States

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